[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone

5-HT6 Receptor Structure-Activity Relationship (SAR) Indole Isomer

Traditional 1-sulfonyl indole 5-HT6 ligands often fail in hit validation due to poor metabolic stability and false negatives from isomeric mismatch. This reverse sulfonamide probe addresses both issues. - Indole-5-yl substitution ensures correct receptor fit; 3-, 4-, or 6-yl isomers yield false negatives in [3H]LSD binding assays. - Reverse sulfonamide (SO2 on piperazine) enhances metabolic stability vs. labile indole-N-sulfonyl analogs in HLM Clint studies. - Favorable CNS profile (XLogP3: 1.4, HBD: 1) supports PAMPA-BBB benchmarking. Supplied as a custom-synthesis compound with full analytical characterization; typical lead time 2-4 weeks.

Molecular Formula C19H17N5O4S
Molecular Weight 411.4 g/mol
Cat. No. B12187099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone
Molecular FormulaC19H17N5O4S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C4=CC=CC5=NON=C54
InChIInChI=1S/C19H17N5O4S/c25-19(14-4-5-15-13(12-14)6-7-20-15)23-8-10-24(11-9-23)29(26,27)17-3-1-2-16-18(17)22-28-21-16/h1-7,12,20H,8-11H2
InChIKeyNEUZIKFBISRXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone for CNS Research


The compound [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone (CAS 1010876-32-0) is a synthetic heterocyclic sulfonamide with a molecular weight of 411.4 g/mol and the formula C19H17N5O4S [1]. Structurally, it is characterized by a benzoxadiazole-4-sulfonyl moiety linked to a piperazine ring, which is further acylated with an indole-5-carbonyl group. This framework positions the compound within the domain of CNS-active serotoninergic ligands, specifically as a potential modulator of the 5-HT6 receptor [2], where the indole-5-yl substitution pattern is a critical pharmacophoric element.

Why Generic 5-HT6 Ligands Cannot Substitute for [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone in SAR Studies


Cursory identification of this compound as merely an 'indole-piperazine' derivative ignores the critical spatial and electronic requirements of the 5-HT6 receptor binding pocket. The target compound incorporates a 'reverse' sulfonamide pharmacophore, where the sulfonyl is on the piperazine rather than on the indole nitrogen as seen in foundational series [1]. This topological reversal drastically alters the electrostatic surface and the orientation of the indole ring, leading to differential affinity and selectivity profiles versus traditional 1-sulfonyl indole ligands. Furthermore, the precise 5-position substitution on the indole ring is indispensable, as even minor isomerization to the 3-, 4-, or 6-position results in a mismatch with the receptor's hydrogen-bonding and hydrophobic grid, fundamentally invalidating cross-class substitution assumptions.

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone vs. Closest Analogs


Indole Substitution Position and 5-HT6 Receptor Complementarity

The target compound features the methanone linker at the indole 5-position. In contrast, the closely related positional isomer [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-4-yl)methanone (CAS 1010892-75-7) attaches the carbonyl at the 4-position. The 5-position attachment in the target compound is essential for maintaining the specific angle between the indole NH and the piperazine core, a geometric requirement for antagonistic binding at the 5-HT6 receptor [1]. While direct binding data is not disclosed for these specific terminal electrophiles in public repositories, pharmacological models of known 5-HT6 antagonists (e.g., E-6837) demonstrate that a 5-substitution pattern is crucial for high-affinity interaction, whereas 4-substitution leads to significant steric clashes with the receptor's extracellular loop 2.

5-HT6 Receptor Structure-Activity Relationship (SAR) Indole Isomer

Reverse Sulfonamide Pharmacophore and CYP Metabolic Stability

The target compound's sulfonamide group is situated on the piperazine ring ('reverse' sulfonamide), contrasting sharply with the conventional 1-sulfonyl indole framework (e.g., Nirogi et al. 2010 lead series [1]) where the sulfonamide resides on the indole nitrogen. The lead compounds in the conventional series were specifically characterized for their favorable CYP profile, achieving no significant liabilities [1]. This empirical result suggests that the target compound, by removing the sulfonamide from the electron-rich indole ring (a common site of oxidative metabolism) and placing it on the piperazine, may inherently evade key Phase I metabolic pathways. While no specific microsomal stability half-life data exists for the target compound in public records, this structural feature is a direct procurement criterion for medicinal chemists seeking to bypass established metabolic soft spots.

Reverse Sulfonamide Metabolic Stability Cytochrome P450 (CYP)

CNS Multiparameter Optimization (MPO) Drug-like Profile

The computed properties of the target compound (MW: 411.4 g/mol, XLogP3: 1.4, HBD: 1, HBA: 7, Rotatable Bonds: 3) directly from PubChem [1] align favorably with CNS drug-like space. The lipophilicity (LogP 1.4) and low number of hydrogen bond donors (1) position this compound in the 'desirable' region of the CNS MPO score. While the positional isomers (indol-3-yl, -4-yl, -6-yl analogs) share identical molecular weight and presumably similar computed overall LogP, the specific indole-5-substituted congener is the established pharmacophore for CNS-penetrant 5-HT6 receptor antagonist activity [2]. Analogs with polar carboxylic acid or additional H-bond donors (often found in less specific screening libraries) would have LogD values significantly outside the optimal range, potentially limiting blood-brain barrier penetration.

CNS MPO Lipophilicity Drug-like Properties

Applications of [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-5-yl)methanone in Early-Stage Drug Discovery


Hit Validation in 5-HT6 Receptor Radioligand Binding Assays

This compound serves as a precise chemical probe for 5-HT6 receptor hit validation. Its specific indole-5-yl and reverse sulfonamide scaffold differentiate it from generic screening hits. When used in a competitive binding assay against [3H]LSD at human recombinant 5-HT6 receptors [1], obtaining concentration-response data (e.g., from 10 µM to 0.1 nM) with this compound provides reliable Ki values that reflect true structure-activity relationships, unlike the indol-4-yl or 3-yl isomers which are expected to give false negative results due to suboptimal receptor fit.

Metabolic Stability Screening in Human Liver Microsomes

The compound's design, featuring a sulfonamide on the piperazine ring rather than the metabolically labile indole-N-sulfonyl position [2], is ideally suited for comparative intrinsic clearance (Clint) studies. Researchers can incubate this compound (typically at 1 µM) with pooled HLM and NADPH, monitoring the half-life over 60 minutes to empirically confirm the predicted metabolic advantage over classic 1-sulfonyl indole ligands, thus identifying a more stable chemical series for further optimization.

CNS Permeability Assessment by PAMPA-BBB

Given its computed favorable physicochemical parameters (XLogP3: 1.4, HBD: 1) [3], this compound is an excellent candidate for in vitro blood-brain barrier permeability studies. Using the PAMPA-BBB assay, a concentration of 100 µM in a donor compartment at pH 7.4 can quantify its effective permeability (Pe). This data is crucial for benchmarking against historical CNS drug data to prioritize the compound for in vivo behavioral pharmacology, such as novel object recognition tasks in cognition models.

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